molecular formula C12H16Cl2N4 B1433546 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride CAS No. 1820604-35-0

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride

Cat. No. B1433546
CAS RN: 1820604-35-0
M. Wt: 287.19 g/mol
InChI Key: JYNYBYXHVCVRJU-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride is a heterocyclic organic compound . Its empirical formula is C12H13N3 and it has a molecular weight of 199.25 . The compound is solid in form .


Synthesis Analysis

The synthesis of this compound involves a reaction with tert-butyl 2-phenyl-2,4,6,7-tetrahydro-5H-pyrazolo [4,3-c]pyridine-5-carboxylate and hydrogen chloride in 1,4-dioxane and dichloromethane at 20 degrees Celsius for 5 hours .


Molecular Structure Analysis

The molecular formula of the compound is C12H14ClN3 . The canonical SMILES string is C1CNCC2=CN(N=C21)C3=CC=CC=C3.Cl . The InChI key is TZUIXGOGVZQKBD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used to form the pyrazolo [4,3- c ]pyridine core with iodine in the 7-position by adopting electrophilic substitution reaction conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.7157 . It has 2 H-Bond acceptors and 2 H-Bond donors . The exact mass is 235.08800 .

Scientific Research Applications

Tautomerism and Structural Studies

  • Tautomerism and Crystal Structure: 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride has been studied for its tautomeric forms and structural properties. It exists as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring and a negative charge delocalized over the pyrazololate fragment. Its structure is stable in crystal but unstable in solution, leading to the formation of a complex mixture of products upon attempts at purification or recrystallization (Gubaidullin et al., 2014).

Synthesis and Chemical Properties

  • Synthesis Methodologies: Various synthesis methods for pyrazolo[3,4-c]pyridine derivatives, including 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride, have been explored. These include microwave-assisted synthesis, reactions under ionic liquid conditions, and novel cascade reactions. These methods offer advantages such as shorter reaction times, higher yields, and environmentally friendly procedures (Shi et al., 2007), (Dandia et al., 2013).

Potential Applications in Corrosion Inhibition

  • Corrosion Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives, closely related to the compound , have been investigated for their potential as corrosion inhibitors for metals like mild steel and copper. These studies suggest a potential application of similar compounds in protecting metal surfaces against corrosion (Sudheer & Quraishi, 2015).

Biological Activity

  • Anticancer and Antimicrobial Properties: Pyrazolo[3,4-b]pyridine derivatives, including the structure of interest, have been synthesized and evaluated for their biological activities. Some of these compounds have shown promising bioactivity in anticancer studies against various cancer cell lines, as well as antimicrobial properties (Chavva et al., 2013), (Gouda et al., 2010).

Future Directions

The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.2ClH/c13-12-10-6-7-14-8-11(10)15-16(12)9-4-2-1-3-5-9;;/h1-5,14H,6-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNYBYXHVCVRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NN(C(=C21)N)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 2
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 3
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 4
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride

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